molecular formula C12H17N3O B7508597 (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone

(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone

Cat. No.: B7508597
M. Wt: 219.28 g/mol
InChI Key: IWJCIFGISDAGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MPM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C12H16N2O.

Mechanism of Action

The exact mechanism of action of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is not yet fully understood. However, it is believed that this compound acts as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems. By modulating these systems, this compound may have potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. For instance, this compound has been shown to modulate the release of dopamine and serotonin in the brain, which can affect mood, motivation, and other cognitive functions. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high binding affinity towards certain receptors in the central nervous system. This makes it a valuable tool for studying the function of these receptors and developing drugs that target them. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for research on (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One potential direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Another direction is to develop more selective analogs of this compound that can target specific receptors in the brain with greater precision. Finally, future research can focus on developing more efficient synthesis methods for this compound and its analogs, which can enhance their potential for therapeutic use.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its binding affinity towards certain receptors in the central nervous system and its potential effects on mood, motivation, and other cognitive functions. While there are limitations to using this compound in lab experiments, future research can focus on developing more selective analogs and efficient synthesis methods.

Synthesis Methods

The synthesis of (4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that starts with the reaction between 4-methylpiperazine and 2-bromo-6-methylpyridine. The resulting intermediate is then subjected to further reactions to obtain the final product. The purity and yield of this compound can be enhanced by using appropriate purification techniques.

Scientific Research Applications

(4-Methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. Several studies have shown that this compound exhibits significant binding affinity towards certain receptors in the central nervous system, which makes it a potential candidate for developing drugs that target these receptors.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-4-3-5-11(13-10)12(16)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJCIFGISDAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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